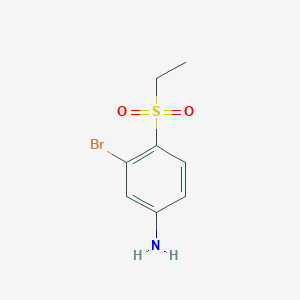
3-Bromo-4-ethanesulfonylphenylamine
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include the compound’s appearance (solid, liquid, color, etc.) and any notable physical characteristics .
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound. It might include the starting materials, the reaction conditions, and the yield .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, often determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This might include its reactivity with other compounds and any notable reaction mechanisms .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties. This might include its melting point, boiling point, solubility, and stability. It could also include a discussion of its spectral properties, such as its UV/Vis, IR, NMR, or mass spectra .科学的研究の応用
Metabolism Studies
Brominated compounds such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) have been studied for their in vivo metabolism in rats, which aids in understanding the metabolic pathways and potential toxicological implications of brominated psychoactive substances. These studies help in identifying urinary metabolites, which are crucial for drug metabolism research and toxicology (Kanamori et al., 2002).
Organic Synthesis
Research has been conducted on the bromination of organic molecules, providing valuable insights into regio- and chemoselective bromination techniques. These methodologies are critical for synthesizing bromo-substituted organic compounds, which are key intermediates in the production of pharmaceuticals and materials (Shirinian et al., 2012).
Environmental Studies
Studies on brominated flame retardants (BFRs) like decabromodiphenyl ethane highlight the presence and impact of these compounds in the environment. Understanding the distribution, accumulation, and potential ecological effects of BFRs is critical for assessing environmental health and formulating regulations to mitigate pollution (Stapleton et al., 2008).
Material Science
In material science, the application of brominated compounds in the development of organic electronic materials has been explored. For instance, selective direct arylation methods involving brominated thiophenes have been developed for synthesizing electroactive and photoactive materials, which are essential for organic electronics (Vamvounis & Gendron, 2013).
Corrosion Inhibition
Research into the inhibition performances of brominated compounds against the corrosion of metals like iron demonstrates the potential of these substances in protecting industrial materials. Theoretical and experimental studies provide insights into the mechanisms by which these inhibitors work, contributing to the development of more durable materials (Kaya et al., 2016).
Safety And Hazards
特性
IUPAC Name |
3-bromo-4-ethylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-2-13(11,12)8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZAJIJWSLWCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(ethanesulfonyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



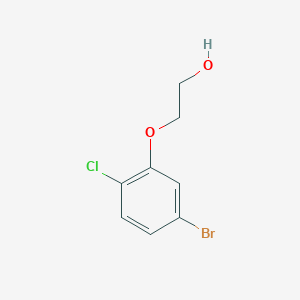

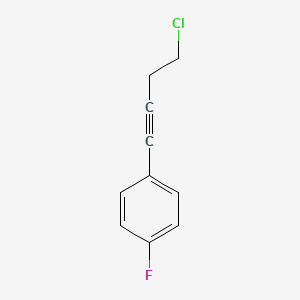
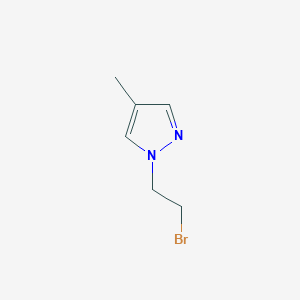
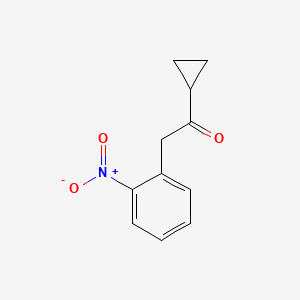
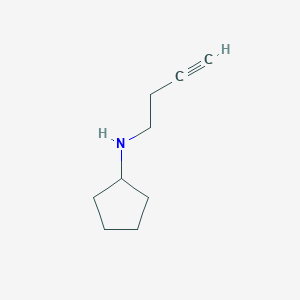

![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1527217.png)
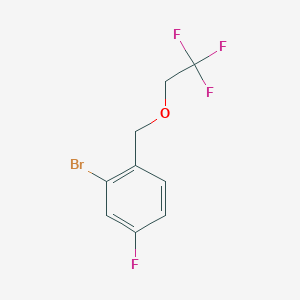
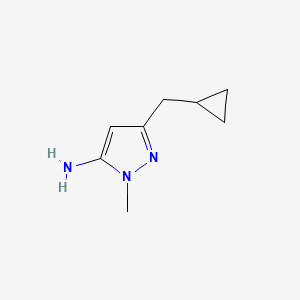

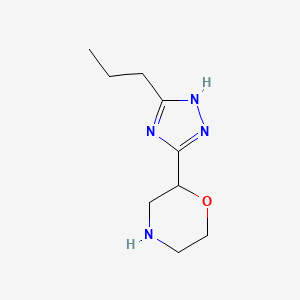

![5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B1527226.png)